molecular formula C34H41FN6O5 B10830992 Axl-IN-13

Axl-IN-13

Cat. No.: B10830992
M. Wt: 632.7 g/mol
InChI Key: QBRQTJMZEYORSP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

AXL-IN-13 is synthesized through a series of chemical reactions involving the formation of 3-aminopyrazole derivatives . The synthetic route typically involves:

    Formation of the core structure: The synthesis begins with the preparation of the core pyrazole structure.

    Functionalization: Various functional groups are introduced to the core structure to enhance its activity and selectivity.

    Purification: The final compound is purified using techniques such as column chromatography to achieve high purity.

Industrial Production Methods

The industrial production of this compound involves scaling up the synthetic route used in the laboratory. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures to maintain consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

AXL-IN-13 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

AXL-IN-13 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the AXL receptor tyrosine kinase and its role in various biochemical pathways.

    Biology: Employed in research to understand the mechanisms of cancer cell migration, invasion, and epithelial-mesenchymal transition.

    Medicine: Investigated for its potential therapeutic applications in treating cancers that overexpress the AXL receptor.

    Industry: Utilized in the development of new anticancer drugs and therapeutic strategies.

Mechanism of Action

AXL-IN-13 exerts its effects by inhibiting the AXL receptor tyrosine kinase. The mechanism involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AXL-IN-13

This compound is unique due to its high potency and selectivity for the AXL receptor tyrosine kinase. It has a lower IC50 value compared to other AXL inhibitors, making it a more effective compound for inhibiting AXL-mediated signaling pathways .

Properties

Molecular Formula

C34H41FN6O5

Molecular Weight

632.7 g/mol

IUPAC Name

N-cyclohexyl-3-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyanilino]-1-methylpyrazole-4-carboxamide

InChI

InChI=1S/C34H41FN6O5/c1-40-22-26(34(42)38-23-7-4-3-5-8-23)33(39-40)37-24-9-10-30(27(35)19-24)46-29-11-12-36-28-21-32(31(43-2)20-25(28)29)45-16-6-13-41-14-17-44-18-15-41/h9-12,19-23H,3-8,13-18H2,1-2H3,(H,37,39)(H,38,42)

InChI Key

QBRQTJMZEYORSP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)NC2=CC(=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OCCCN5CCOCC5)OC)F)C(=O)NC6CCCCC6

Origin of Product

United States

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